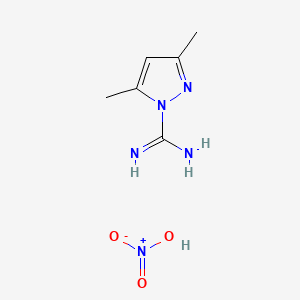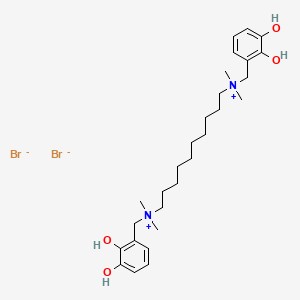
1-Brom-3-fluorpropan
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Organische Synthese
1-Brom-3-fluorpropan ist ein vielseitiges Reagenz in der organischen Synthese. Es dient als Lösungsmittel und beteiligt sich an der Synthese komplexer organischer Verbindungen. Seine einzigartige halogenierte Struktur macht es für verschiedene Substitutionsreaktionen geeignet, bei denen es fluorierte Alkylketten in organische Moleküle einführen kann und so deren Eigenschaften verbessert {svg_1}.
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird this compound zur Synthese von Zwischenprodukten und pharmazeutischen Wirkstoffen eingesetzt. Es ist besonders nützlich bei der Herstellung von fluorierten Verbindungen, die in vielen Medikamenten aufgrund der einzigartigen Eigenschaften, die Fluoratome verleihen, wie z. B. erhöhte Stabilität und Lipophilie, weit verbreitet sind {svg_2}.
Materialwissenschaften
Diese Verbindung spielt eine Rolle in den Materialwissenschaften, insbesondere bei der Entwicklung von Polymeren und Beschichtungen. Seine Fähigkeit, mit verschiedenen Monomeren zu reagieren, ermöglicht die Herstellung von Materialien mit spezifischen gewünschten Eigenschaften, wie z. B. Hitzebeständigkeit oder chemische Beständigkeit {svg_3}.
Umweltwissenschaften
This compound wird hinsichtlich seiner Umweltbelastung untersucht, insbesondere seines Potenzials als ozonabbauendes Mittel. Forscher konzentrieren sich auf seine atmosphärischen Reaktionen und Abbauprodukte, um seine langfristigen Auswirkungen auf die Umwelt zu beurteilen {svg_4}.
Analytische Chemie
In der analytischen Chemie wird this compound als Standard- oder Referenzverbindung in verschiedenen Arten von Spektroskopie und Chromatographie eingesetzt. Seine genau definierten physikalischen und chemischen Eigenschaften machen es zu einem exzellenten Kandidaten für Methodenkalibrierung und -tests {svg_5}.
Industrielle Anwendungen
Industriell findet this compound Anwendung als Treibmittel in der Schaumstoffproduktion und als Kältemittel in kryogenen Systemen. Seine physikalischen Eigenschaften werden in Prozessen genutzt, die eine präzise Temperatursteuerung erfordern, sowie bei der Herstellung von Leichtbaumaterialien {svg_6}.
Eigenschaften
IUPAC Name |
1-bromo-3-fluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrF/c4-2-1-3-5/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHWPVLQRKKKRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188701 | |
| Record name | 1-Bromo-3-fluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
352-91-0 | |
| Record name | Propane, 1-bromo-3-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-fluoropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-3-fluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-fluoropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 1-bromo-3-fluoropropane in the context of the provided research?
A: 1-Bromo-3-fluoropropane serves as a crucial building block in synthesizing fluorine-18 labeled radioligands. Specifically, it is used to introduce a 3-fluoropropyl group at the 8-position of a nortropane scaffold, resulting in potential Positron Emission Tomography (PET) imaging agents for mapping cocaine receptor sites. []
Q2: Can you elaborate on the significance of fluorine-18 in this context, and why is 1-bromo-3-fluoropropane chosen as a precursor?
A: Fluorine-18 is a positron-emitting radionuclide with a half-life of 110 minutes. This relatively short half-life makes it well-suited for PET imaging, allowing for repeated scans and minimizing radiation exposure. 1-Bromo-3-fluoropropane is chosen as a precursor because it can be radiolabeled with fluorine-18 and then efficiently coupled with the nortropane scaffold to yield the desired radioligand. []
Q3: How does the structure of the synthesized compound, containing the 3-fluoropropyl group, relate to its binding affinity for cocaine receptor sites?
A: The research suggests that the 8-position of the nortropane scaffold exhibits bulk tolerance. This means that introducing a relatively large group like 3-fluoropropyl at this position does not significantly hinder the molecule's ability to bind to cocaine receptor sites. In fact, the synthesized compound, 2β-carbomethoxy-3β-(4-chlorophenyl)-8-3-fluoropropylnortropane (FPT), demonstrated a high binding affinity (Ki = 8.2 nM) for these sites. []
Q4: Aside from radioligand synthesis, has 1-bromo-3-fluoropropane been utilized in other research areas?
A: Yes, 1-bromo-3-fluoropropane has been explored for synthesizing fluoro-α-amino acids. It serves as an alkylating agent, reacting with chiral glycine ester imines to introduce the fluorinated propyl group. This method enables the preparation of various γ- and δ-fluoro-α-amino acids, which are valuable building blocks for synthesizing modified peptides with altered biological properties. []
Q5: What spectroscopic techniques are used to characterize 1-bromo-3-fluoropropane?
A: Raman and infrared spectroscopy have been used to characterize 1-bromo-3-fluoropropane. These techniques provide insights into the molecule's vibrational modes, which are related to its structure and conformational flexibility. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



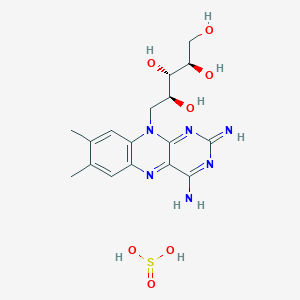


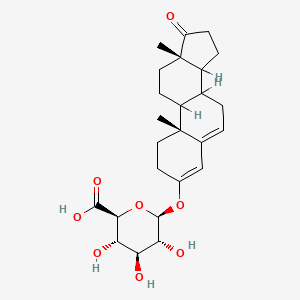
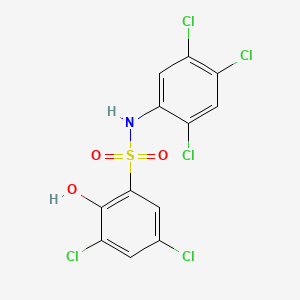


![Bis[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl] dihydrogen diphosphate](/img/structure/B1205753.png)

